molecular formula C14H11N3O5 B12516352 2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate CAS No. 652973-86-9

2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate

Cat. No.: B12516352
CAS No.: 652973-86-9
M. Wt: 301.25 g/mol
InChI Key: XLJNRQITHKJDFZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(4-nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate is systematically named according to IUPAC rules as (2-(4-nitrophenyl)-2-oxoethyl) 2-aminopyridine-3-carboxylate . This nomenclature reflects its structural components:

  • A pyridine ring substituted with an amino group (-NH₂) at position 2 and a carboxylate ester (-COO-) at position 3.
  • A 2-oxoethyl group (CH₂-C=O) linked to the ester oxygen.
  • A 4-nitrophenyl group (C₆H₄-NO₂) attached to the 2-oxoethyl moiety.

The structural representation can be visualized as follows:

  • Pyridine core : A six-membered aromatic ring with nitrogen at position 1.
  • Substituents :
    • Amino group at position 2.
    • Carboxylate ester at position 3, connected to the 2-oxoethyl group.
    • 4-nitrophenyl group bonded to the carbonyl carbon of the 2-oxoethyl chain.

The SMILES notation for this compound is:

O=C(OC(COC(=O)C1=C(N)C=CC=N1)C2=CC=C([N+](=O)[O-])C=C2)

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for this compound is 652973-86-9 . Alternative names include:

  • [2-(4-Nitrophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate
  • Phenacyl 2-aminopyridine-3-carboxylate (derivative with 4-nitrophenyl substitution).
Property Value Source
CAS Registry Number 652973-86-9
IUPAC Name (2-(4-nitrophenyl)-2-oxoethyl) 2-aminopyridine-3-carboxylate Computed

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₁₂N₃O₅ , derived from:

  • Pyridine-3-carboxylate moiety : C₆H₄N₂O₂.
  • 2-(4-Nitrophenyl)-2-oxoethyl group : C₈H₈N₁O₃.

Molecular weight :
$$
\text{Calculated as } (14 \times 12.01) + (12 \times 1.008) + (3 \times 14.01) + (5 \times 16.00) = 302.27 \, \text{g/mol}.
$$

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 14 12.01 168.14
Hydrogen 12 1.008 12.10
Nitrogen 3 14.01 42.03
Oxygen 5 16.00 80.00
Total 302.27

The molecular weight aligns with derivatives of phenacyl carboxylate esters. The nitro group (-NO₂) at the para position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and solubility.

Properties

CAS No.

652973-86-9

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate

InChI

InChI=1S/C14H11N3O5/c15-13-11(2-1-7-16-13)14(19)22-8-12(18)9-3-5-10(6-4-9)17(20)21/h1-7H,8H2,(H2,15,16)

InChI Key

XLJNRQITHKJDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Reaction Pathways

Esterification of 2-Aminopyridine-3-Carboxylic Acid

The most straightforward approach involves coupling 2-aminopyridine-3-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. This method parallels the esterification protocols observed in azlactone chemistry (Source) and apixaban intermediate synthesis (Source).

Procedure
  • Activation of Carboxylic Acid :

    • 2-Aminopyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
    • Conditions: Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
  • Esterification :

    • The acyl chloride reacts with 2-(4-nitrophenyl)-2-oxoethanol in the presence of a base (e.g., triethylamine, pyridine) to yield the target ester.
    • Conditions: 0–5°C, 12–24 hours, stoichiometric base.
Yield and Purification
  • Typical yields: 60–75% after column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).
  • Characterization: IR (ν ~1705 cm⁻¹ for ester C=O), ¹H NMR (δ 8.2–8.4 ppm for nitrophenyl protons).

Nucleophilic Displacement of Haloethyl Intermediates

This route leverages pre-formed 2-aminopyridine-3-carbonyl halides and 4-nitrophenacyl halides, adapting methodologies from haloalkylation reactions (Source).

Procedure
  • Synthesis of 4-Nitrophenacyl Bromide :

    • 4-Nitroacetophenone is brominated using HBr/AcOH or PBr₃.
    • Conditions: Reflux, 2–4 hours, 85–90% yield.
  • Coupling Reaction :

    • 2-Aminopyridine-3-carbonyl chloride reacts with 4-nitrophenacyl bromide in the presence of a base (e.g., K₂CO₃).
    • Conditions: DMF, 60°C, 8–12 hours.
Yield and Challenges
  • Yield: 50–65% due to competing elimination side reactions.
  • Key challenge: Protection of the amino group (e.g., acetylation) to prevent undesired nucleophilic attack.

Multi-Component Cyclization Approach

Inspired by furopyridine syntheses (Source), this method constructs the pyridine ring in situ while introducing the 4-nitrophenyl moiety.

Procedure
  • Cyclization Precursors :

    • Ethyl 3-aminocrotonate and 4-nitrobenzaldehyde undergo a Knorr-type cyclization in the presence of ammonium acetate.
    • Conditions: Acetic acid, reflux, 6–8 hours.
  • Oxidation and Esterification :

    • The intermediate dihydropyridine is oxidized to pyridine-3-carboxylate using MnO₂ or DDQ.
    • Subsequent esterification with 4-nitrophenacyl alcohol completes the synthesis.
Yield and Optimization
  • Overall yield: 40–55%.
  • Critical step: Oxidation efficiency (DDQ > MnO₂ for selectivity).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Direct Esterification High atom economy; minimal steps Requires pre-formed carboxylic acid 60–75%
Nucleophilic Displacement Scalable; avoids acidic conditions Side reactions (elimination, protection) 50–65%
Multi-Component Builds core in situ; modular Low overall yield; oxidation challenges 40–55%

Reaction Optimization and Troubleshooting

Amino Group Protection

  • Acetylation : Treat 2-aminopyridine-3-carboxylic acid with acetic anhydride/pyridine before activation.
  • Deprotection : Hydrolyze with NaOH/EtOH post-esterification (80°C, 2 hours).

Nitrophenacyl Alcohol Synthesis

  • Reduction of 4-Nitroacetophenone : Use NaBH₄/CeCl₃ in methanol to yield 2-(4-nitrophenyl)-2-oxoethanol.
  • Purity : Recrystallize from ethanol/water (mp 98–100°C).

Analytical Validation

  • HPLC : C18 column, mobile phase MeCN/H₂O (70:30), retention time ~8.2 min.
  • Mass Spec : ESI-MS m/z 316.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Direct esterification is preferred for large-scale production due to fewer steps and higher yields.
  • Safety : Nitrophenacyl derivatives are shock-sensitive; handle with inert solvents and low temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aminopyridine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related molecules from the literature:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₁₄H₁₁N₃O₅ 301.25 Not reported Not reported Ester, 4-nitrophenyl, 2-aminopyridine
2b () C₁₈H₁₄N₄O₄S 382.08 218.3–219.5 82.8 Thioether, pyrimidinone, phenylamino, nitro
2c () C₁₉H₁₆N₄O₄S 396.10 222.1–224.8 83.2 Thioether, pyrimidinone, p-tolylamino, nitro
VM-9 () C₂₂H₁₇N₃O₇ 435.39 160–162 71.08 Nitrate ester, biphenyl, carboxamide, nitro
Key Observations:
  • Functional Groups: The target compound’s ester and 2-aminopyridine groups contrast with the thioether and pyrimidinone cores in 2b/2c . VM-9 contains a nitrate ester and biphenyl system, introducing distinct reactivity and steric effects .
  • Thermal Stability: 2b and 2c exhibit higher melting points (218–225°C), likely due to strong hydrogen bonding from pyrimidinone and aromatic stacking. VM-9’s lower melting point (160–162°C) may reflect conformational flexibility from its biphenyl group .
Spectral Data:
  • IR Spectroscopy : VM-9’s IR spectrum shows peaks at 1680 cm⁻¹ (amide C=O) and 1205 cm⁻¹ (nitrate ester), while the target compound’s ester C=O would likely appear near 1700–1750 cm⁻¹ .
  • 1H-NMR : The target’s 4-nitrophenyl group would produce deshielded aromatic protons (~8.0–8.5 ppm), distinct from VM-9’s biphenyl protons (δ 2.42 ppm for methyl groups) .

Biological Activity

2-(4-Nitrophenyl)-2-oxoethyl 2-aminopyridine-3-carboxylate is an organic compound characterized by its unique structure, which integrates a nitrophenyl group, an oxoethyl moiety, and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its diverse chemical properties and potential biological activities.

The molecular formula of this compound is C14H11N3O4C_{14}H_{11}N_{3}O_{4} with a molecular weight of approximately 301.25 g/mol. Its structure can be represented as follows:

Structure C14H11N3O4\text{Structure }\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{4}

Biological Activities

Preliminary studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential as an antibacterial agent.
  • Antitumor Properties : Initial findings suggest that it may possess cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in therapeutic contexts.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibitor of key enzymes

The biological activity of this compound is believed to stem from its ability to interact with biological targets at the molecular level. Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to assess binding affinities and mechanisms of action quantitatively.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting a strong antibacterial potential.
  • Cytotoxicity Assessment : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations that were non-toxic to normal cells. The IC50 values indicated potent activity comparable to established chemotherapeutic agents.

Table 2: Case Study Results

Study TypeCell Line/BacteriaIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
CytotoxicityHeLa (cervical cancer)12 µM
CytotoxicityMCF-7 (breast cancer)10 µM

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes significantly to its biological activity. The presence of the nitro group enhances electron-withdrawing properties, which may be crucial for interaction with biological targets.

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